molecular formula C8H4N2S B3145196 2,1-Benzisothiazole-6-carbonitrile CAS No. 56910-97-5

2,1-Benzisothiazole-6-carbonitrile

Cat. No.: B3145196
CAS No.: 56910-97-5
M. Wt: 160.2 g/mol
InChI Key: XJDQTVTZDHRVRN-UHFFFAOYSA-N
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Description

2,1-Benzisothiazole-6-carbonitrile is a nitrogen-sulfur heterocyclic aromatic organic compound with the molecular formula C8H4N2S. It belongs to the class of thiazoles and has a bicyclic structure. This compound is known for its bioactive properties and potential as a therapeutic agent in various diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,1-Benzisothiazole-6-carbonitrile can be synthesized through various methods, including:

    Cyclization of Thioamides with Cyanogen Bromide: This method involves the reaction of thioamides with cyanogen bromide under controlled conditions.

    Reaction of 2-Aminobenzonitrile with Sulfur and Triethylamine: This method involves the reaction of 2-aminobenzonitrile with sulfur and triethylamine to form the desired compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis methods mentioned above can be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 2,1-Benzisothiazole-6-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using suitable reducing agents.

    Substitution: The nitrile group in the compound makes it highly reactive towards nucleophiles, allowing for various substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2,1-Benzisothiazole-6-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of other heterocyclic compounds.

    Biology: The compound exhibits antimicrobial, antifungal, and antiviral properties, making it useful in biological research.

    Medicine: Due to its bioactive properties, it has potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of dyes, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism by which 2,1-Benzisothiazole-6-carbonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The nitrile group in the compound is highly reactive towards nucleophiles, allowing it to interact with various biological molecules. This interaction can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its bioactive properties.

Comparison with Similar Compounds

Uniqueness: 2,1-Benzisothiazole-6-carbonitrile is unique due to its specific bicyclic structure and the presence of a nitrile group, which makes it highly reactive and versatile in various chemical reactions. Its bioactive properties and potential therapeutic applications further distinguish it from other similar compounds.

Properties

IUPAC Name

2,1-benzothiazole-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2S/c9-4-6-1-2-7-5-11-10-8(7)3-6/h1-3,5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJDQTVTZDHRVRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CSN=C2C=C1C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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